molecular formula C7H9NO B025313 (5-Methylpyridin-3-yl)methanol CAS No. 102074-19-1

(5-Methylpyridin-3-yl)methanol

Cat. No.: B025313
CAS No.: 102074-19-1
M. Wt: 123.15 g/mol
InChI Key: MRQAYFYTWNIVFN-UHFFFAOYSA-N
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Description

(5-Methylpyridin-3-yl)methanol is an organic compound with the chemical formula C7H9NO. It is a white solid with a special odor and is soluble in water and some organic solvents such as alcohols and ethers. This compound is known for its use as a catalyst in organic synthesis, particularly in hydrogenation reactions .

Scientific Research Applications

(5-Methylpyridin-3-yl)methanol has several applications in scientific research:

Safety and Hazards

“(5-Methylpyridin-3-yl)methanol” has a certain corrosivity . The safety information includes GHS07 Signal Word Warning Hazard Statements H302-H315-H319-H335 Precautionary statements P261-P305+P351+P338 .

Preparation Methods

(5-Methylpyridin-3-yl)methanol can be synthesized through two primary methods:

Chemical Reactions Analysis

(5-Methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Comparison with Similar Compounds

(5-Methylpyridin-3-yl)methanol can be compared with other similar compounds such as:

    3-Pyridinemethanol: Similar in structure but lacks the methyl group at the 5-position.

    5-Methyl-2-pyridinemethanol: Similar but with the hydroxyl group at a different position.

    5-Methyl-4-pyridinemethanol: Similar but with the hydroxyl group at the 4-position.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields .

Properties

IUPAC Name

(5-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-2-7(5-9)4-8-3-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQAYFYTWNIVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474852
Record name (5-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102074-19-1
Record name (5-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methylpyridin-3-yl)methanol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (552 mg, 14.5 mmol) was suspended in tetrahydrofuran (10 mL). To this, a tetrahydrofuran solution (10 mL) of methyl 5-methyl nicotinate (1.00 g, 14.5 mmol) was slowly added at 0° C. and the mixture was stirred at the same temperature for 30 minutes. The reaction was stopped by successive addition of water (0.552 mL), a 15% aqueous sodium hydroxide solution (0.552 mL) and water (1.66 mL) to the reaction mixture. The mixture was stirred at room temperature for 30 minutes and then filtered through Celite. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=9/1) to give 3-hydroxymethyl-5-methylpyridine (972 mg, yield: 100%).
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552 mg
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0.552 mL
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1.66 mL
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10 mL
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Synthesis routes and methods III

Procedure details

To stirring solution of 233 mg (1.70 mmol) of 5-methylnicotinic acid (synthesized following the general procedure for 5-fluoro-isophthalic acid) in 30 mL of THF at 0° C. was added 181 mg (4.76 mmol) of LiAlH4. After 25 min., the reaction was quenched by adding successively 180 μL of H2O, 180 μL of 15% aqueous NaOH, and 540 μL of brine. The mixture was filtered through Celite and concentrated to give 87 mg of crude (5-methylpyridin-3-yl)methanol which was used for the next reaction without further purification.
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Q & A

Q1: What is the structural characterization of (5-Methylpyridin-3-yl)methanol?

A1: this compound is an organic compound with the following characteristics:

    Q2: How does the structure of this compound relate to its potential use in synthesizing pharmaceuticals like omeprazole?

    A2: this compound serves as a foundational structure that can be further modified to obtain the desired precursor, (6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl)methanol, for 5-hydroxyomeprazole synthesis []. The presence of the methyl and methanol groups allows for further chemical transformations, such as chlorination and methoxylation, ultimately leading to the target molecule. This highlights the importance of simple heterocyclic compounds like this compound as building blocks in organic synthesis, particularly in the development of pharmaceuticals.

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